REACTION_CXSMILES
|
[N:1]12[CH2:16][CH:5]([C:6](=[C:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[H][H]>[Pd].C(O)C>[N:1]12[CH2:16][CH:5]([CH:6]([CH:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:7]1)[CH2:4][CH2:3][CH2:2]2
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Name
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ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
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Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
N12CCCC(C(C1)=C(C(=O)OCC)C#N)C2
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Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
Filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCCC(C(C1)C(C(=O)OCC)C#N)C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |